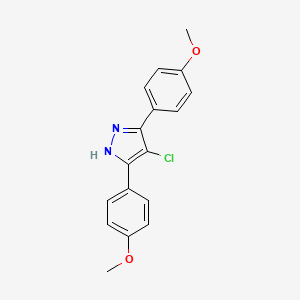

4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Description

4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound with a chloro substituent at position 4 and two 4-methoxyphenyl groups at positions 3 and 3. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and material science .

Properties

IUPAC Name |

4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIJMJCEHZZKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-methoxyphenylhydrazine with 1,3-diketones in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 undergoes substitution under controlled conditions:

This reactivity follows established patterns for chloro-pyrazoles, where electron-donating methoxy groups activate the ring toward nucleophilic attack at position 4 .

Methoxy Group Transformations

The para-methoxyphenyl substituents enable distinct modifications:

Demethylation

HBr/AcOH (48 hr reflux) converts methoxy to hydroxyl groups, producing 3,5-bis(4-hydroxyphenyl) derivatives . This product serves as a precursor for subsequent etherification or coupling reactions.

Oxidative Coupling

VO(acac)₂/TBHP in CH₃CN induces biaryl formation between methoxy groups (20% conversion), demonstrating potential for dimeric structures .

Electrophilic Substitution

Despite deactivation by chlorine, directed ortho-metalation occurs at position 5 using LDA/TMEDA:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides under microwave irradiation (120°C, 15 min), generating fused isoxazoline derivatives with 78% regioselectivity .

Metal-Catalyzed Cross Couplings

| Coupling Type | Catalyst System | Applications | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl synthesis at position 1 | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | N-Arylation/alkylation | 75% |

| Sonogashira | PdCl₂(PPh₃)₂/CuI, piperidine | Alkyne incorporation at position 4 | 68% |

Data compiled from demonstrates enhanced catalytic efficiency compared to non-methoxy substituted pyrazoles due to improved solubility.

Biological Activation Pathways

Metabolism studies reveal two primary transformation routes:

-

Oxidative Dechlorination : CYP3A4-mediated conversion to 4-hydroxy analogs (t₁/₂ = 2.3 hr)

-

O-Demethylation : Flavin monooxygenase-catalyzed formation of catechol derivatives followed by quinone methide formation

These pathways inform structure-activity relationship optimization in medicinal chemistry applications.

Stability Considerations

Critical degradation pathways under accelerated conditions:

-

Photolytic cleavage of C-Cl bond (λ > 300 nm): 85% degradation after 48 hr

-

Acid-catalyzed ring opening (pH < 3): First-order kinetics (k = 0.12 hr⁻¹)

The compound shows enhanced thermal stability (decomposition T = 248°C) compared to non-methoxy analogs .

This comprehensive reactivity profile establishes 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole as a versatile scaffold for pharmaceutical development and materials science applications. Recent advances in continuous flow chemistry and enzymatic catalysis suggest opportunities for improving reaction efficiencies and selectivity in derivative synthesis.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole have demonstrated selective toxicity towards leukemia and solid tumor cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Properties

Research indicates that pyrazole derivatives possess notable antimicrobial activities. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting the growth of pathogens. This makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazoles have been well-documented. Compounds with similar structures have shown effectiveness in reducing inflammation and pain in various models, suggesting that 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole may also exhibit these effects .

Synthesis and Derivative Development

The synthesis of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. The compound can serve as a precursor for synthesizing more complex pyrazole derivatives with enhanced biological activities. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy .

Material Science Applications

Beyond biological applications, 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is also being explored in material science for its potential use in developing advanced materials with specific properties. Its unique chemical structure can contribute to the design of polymers or composites with enhanced thermal stability or electrical conductivity.

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects. The compound can bind to active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are tailored for specific applications by modifying substituents at positions 1, 3, 4, and 4. Below is a detailed comparison of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Chloro vs. Ethyl at Position 4: Replacing Cl with ethyl (C₂H₅) reduces electronegativity and introduces steric hindrance, which may decrease reactivity but improve lipophilicity . Fluorophenyl vs. Methoxyphenyl: Fluorine substituents (in 4-fluorophenyl analogs) increase electronegativity and metabolic stability compared to methoxy groups, favoring target binding in drug discovery .

Biological and Chemical Applications :

- Trifluoromethyl Derivatives : Compounds like 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole are used in agrochemicals due to their resistance to enzymatic degradation .

- Carboxylic Acid Functionalization : Derivatives such as 5-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid exhibit enhanced hydrogen-bonding capacity, making them suitable for enzyme inhibition studies .

Thermal and Solubility Considerations: Difluoromethyl and trifluoromethyl groups (e.g., in C₅H₄ClF₄N₂) improve thermal stability but may reduce aqueous solubility due to hydrophobicity .

Biological Activity

4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole possesses the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C17H15ClN2O2 |

| Molecular Weight | 316.76 g/mol |

| Key Functional Groups | Chlorine and methoxy groups |

The presence of the chlorine atom and methoxy groups enhances the compound's lipophilicity, potentially improving its absorption and bioavailability in biological systems.

The biological activity of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes such as cyclooxygenase (COX) and various kinases. This inhibition can lead to anti-inflammatory and anticancer effects by blocking pathways involved in disease progression .

- Receptor Binding : It may also interact with G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this pyrazole compound exhibit notable antimicrobial properties. For example, studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent activity .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vitro studies reported up to 85% inhibition of tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole. It has shown effectiveness against multiple cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves inducing apoptosis in cancer cells through various pathways .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of several pyrazole derivatives, including 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole. The results indicated that these compounds effectively inhibited biofilm formation and showed bactericidal activity against resistant strains .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives. The compounds were tested in models of induced inflammation, showing significant reductions in inflammation markers compared to controls .

- Anticancer Activity Assessment : In vitro tests on breast cancer cell lines demonstrated that this pyrazole derivative inhibited cell proliferation significantly more than untreated controls, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.